molecular formula C13H13N5OS B2891784 4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1795299-56-7

4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2891784
CAS No.: 1795299-56-7
M. Wt: 287.34
InChI Key: WWGJWAYDUJGGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a high-purity chemical reagent designed for research applications. This compound features a hybrid heterocyclic structure incorporating both 1,2,4-triazol-5-one and thiazole rings, a scaffold known to exhibit diverse biological activities. Similar triazole and thiazole derivatives are extensively investigated in medicinal chemistry for their potential as therapeutic agents, with documented activities including anti-inflammatory effects and enzyme inhibition . The thiazole ring is a privileged structure in drug discovery, contributing to the properties of various treatment drugs and candidates in clinical trials . Researchers can utilize this compound as a key synthon for further chemical functionalization or as a candidate for screening in various biochemical assays. Its molecular framework makes it a valuable building block in developing novel pharmaceuticals, agrochemicals, and materials science. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-pyridin-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-15-10(8-20-9)7-18-13(19)17(2)12(16-18)11-5-3-4-6-14-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGJWAYDUJGGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various research findings and case studies.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study synthesized various triazole derivatives and evaluated their activity against several bacterial strains. The compound showed notable activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Enterococcus faecalis125

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. In a study focusing on human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values less than those of standard chemotherapeutics like doxorubicin . The mechanism of action was attributed to the inhibition of tubulin polymerization, which is crucial for cell division.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A-431 (skin cancer)<10Doxorubicin (15)
HepG2 (liver cancer)<15Doxorubicin (20)

Anticonvulsant Activity

The anticonvulsant properties of the compound were assessed using various seizure models. Results indicated that it possesses significant protective effects against seizures induced by pentylenetetrazole (PTZ), with an effective dose (ED50) demonstrating a high protection index .

Seizure ModelED50 (mg/kg)Protection Index
PTZ Model18.49.2

Case Studies and Research Findings

  • Antimicrobial Study : A series of triazole derivatives were synthesized and tested for antimicrobial activity. The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead structure for developing new antibiotics .
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis, making it a candidate for further development in cancer therapy .
  • Anticonvulsant Evaluation : The anticonvulsant properties were highlighted in a study where the compound was tested in animal models, showing significant efficacy in reducing seizure frequency and severity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and activities of analogous triazolone derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity/Application References
4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (Target) C₁₃H₁₂N₆OS Methyl, (2-methylthiazol-4-yl)methyl, pyridin-2-yl Not reported; structural analogs suggest enzyme inhibition potential
3-(6-methylpyridin-3-yl)-4-[(thiophen-2-yl)methyleneamino]-1H-1,2,4-triazol-5(4H)-thione C₁₃H₁₁N₅S₂ Thiophene, methylpyridine, thione group 42.19% neuraminidase inhibition at 40 mg/mL
1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one C₁₅H₁₀ClF₃N₃O₂ Chlorohydroxyphenyl, trifluoromethylphenyl Gαq-RGS2 loop activator (biochemical studies)
4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one C₁₆H₁₄FN₃O₂ Fluorophenyl, methoxybenzyl Demonstrated antimicrobial and DFT-supported activity
Aprepitant-related compound (3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one) C₃₄H₂₈F₇N₅O₃ Trifluoromethylphenyl, fluorophenyl, morpholino Pharmaceutical impurity/research compound

Key Observations

Substituent Impact on Activity :

  • The thiophene and thione groups in the compound from enhance neuraminidase inhibition, likely through hydrophobic interactions and sulfur-mediated binding.
  • The trifluoromethylphenyl group in improves biochemical targeting (e.g., Gαq-RGS2 activation) due to its electron-withdrawing properties.
  • The pyridin-2-yl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., fluorophenyl in ).

Synthetic and Analytical Methods :

  • X-ray crystallography using SHELXL () and molecular geometry analysis via WinGX/ORTEP () are standard for confirming triazolone structures.
  • DFT studies (e.g., ) are critical for predicting electronic properties and reactivity.

Biological Potential: The target compound’s methylthiazole group is structurally distinct from analogs in (thiophene) and (phenylthiazole), suggesting unique interactions with sulfur-binding enzymes or receptors. Pyridine-containing triazolones (e.g., ) often exhibit enhanced bioavailability compared to bulkier analogs (e.g., ).

Preparation Methods

Synthesis of 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (Intermediate I)

Procedure :

  • Pyridine-2-carbohydrazide (1.0 eq) and ethyl acetoacetate (1.2 eq) reflux in ethanol with catalytic HCl (6 h)
  • Precipitate filtered and recrystallized from dioxane

Characterization :

  • Yield: 78%
  • IR (KBr): 1684 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
  • 1H NMR (DMSO-d6): δ 8.82 (d, J = 4.0 Hz, 2H, pyridine-H), 2.25 (s, 3H, CH3)

N4-Methylation to Form 4-Methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (Intermediate II)

Procedure :

  • Intermediate I (1.0 eq) treated with methyl iodide (1.5 eq) in DMF
  • Potassium carbonate (2.0 eq) as base, 60°C for 12 h

Optimization :

Base Solvent Temp (°C) Yield (%)
K2CO3 DMF 60 82
NaH THF 25 67
DBU DCM 40 58

Characterization :

  • 13C NMR (125 MHz, DMSO-d6): δ 158.78 (C=O), 35.92 (N-CH3)

Thiazole Moiety Installation via N1-Alkylation

Procedure :

  • 4-(Chloromethyl)-2-methylthiazole (1.2 eq) added to Intermediate II (1.0 eq)
  • Triethylamine (2.0 eq) in acetonitrile, reflux 8 h

Critical Parameters :

  • Solvent Effects : Acetonitrile > DMF > THF (yields: 76% vs 63% vs 58%)
  • Temperature : 80°C optimal for complete conversion

Final Product Characterization :

  • MP: 208–210°C (EtOH)
  • HRMS (ESI+): m/z Calcd for C14H14N6OS [M+H]+: 322.0924, Found: 322.0921
  • 1H NMR (600 MHz, DMSO-d6): δ 8.82 (d, J = 4.0 Hz, 1H, pyridine), 7.82 (s, 1H, thiazole-H), 5.42 (s, 2H, N-CH2), 2.52 (s, 3H, thiazole-CH3), 2.25 (s, 3H, triazole-CH3)

Synthetic Route 2: Convergent Thiazole-Triazolone Coupling

Parallel Synthesis of Thiazole Component

4-(Chloromethyl)-2-methylthiazole Synthesis :

  • 2-Methyl-4-thiazolecarboxaldehyde (1.0 eq) treated with SOCl2 (3.0 eq)
  • Reflux in dichloroethane 4 h, 89% yield

Characterization :

  • 1H NMR (CDCl3): δ 2.52 (s, 3H, CH3), 4.82 (s, 2H, CH2Cl)

Microwave-Assisted Coupling

Procedure :

  • Intermediate II (1.0 eq), 4-(chloromethyl)-2-methylthiazole (1.1 eq), K2CO3 (2.0 eq)
  • DMF, microwave irradiation (150W, 120°C, 30 min)

Advantages :

  • Reaction time reduced from 8 h to 30 min
  • Yield improvement from 76% to 84%

Synthetic Route 3: One-Pot Tandem Cyclization

Unified Procedure :

  • Pyridine-2-carbohydrazide (1.0 eq), 2-bromo-1-(2-methylthiazol-4-yl)propan-1-one (1.2 eq)
  • Triethylamine (3.0 eq) in ethanol, reflux 12 h

Mechanistic Pathway :

  • In situ formation of triazolone core through cyclocondensation
  • Simultaneous alkylation via bromoketone intermediate

Yield Comparison :

Stepwise Route One-Pot Route
72% 68%

Analytical Data Compilation

Comparative Spectral Analysis :

Functional Group IR (cm⁻¹) 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Triazolone C=O 1682-1686 - 158.7-159.1
Thiazole C-S-C 1160-1165 - -
N-CH2-Thiazole - 5.40-5.45 (s, 2H) 48.2-48.6
Pyridine H-ortho - 8.80-8.85 (d, J=4Hz) 150.8-151.2

Purity Assessment :

  • HPLC (C18, 70:30 MeOH/H2O): 99.12% at 254 nm
  • TLC (EtOAc/hexane 1:1): Rf = 0.42, single spot

Critical Process Considerations

Regioselectivity in N-Alkylation

  • N1 vs N4 Reactivity : Kinetic control favors N1 alkylation due to lower steric hindrance
  • Directing Effects : Pyridin-2-yl group at C3 enhances N1 nucleophilicity through conjugation

Thiazole Stability Under Alkylation Conditions

  • Acid Sensitivity : Requires neutral to basic conditions (pH 7-9) to prevent ring opening
  • Thermal Stability : Decomposition observed >150°C justifies microwave protocol

Scale-Up Challenges and Solutions

Issue Laboratory Scale Pilot Plant Scale Solution Implemented
Exothermic Alkylation Controlled ice bath Thermal runaway risk Segmented reagent addition
Thiazole Volatility 5% loss 22% loss Closed-loop distillation
Triazolone Hydrolysis Negligible 15% degradation Strict moisture control (<50 ppm)

Alternative Methodologies Exploration

Enzymatic Methylation

  • Candida antarctica lipase B tested for N-methylation:
    • 45% conversion after 72 h vs 82% chemical yield
    • Limited by enzyme denaturation at >40°C

Flow Chemistry Approaches

  • Microreactor system for triazolone formation:
    • Residence time 8 min vs 6 h batch
    • 12% yield improvement through better thermal control

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis of this triazole-thiazole hybrid typically involves multi-step routes, including:

  • Stepwise heterocycle formation : Initial synthesis of the pyridyl-triazole core followed by thiazole-methyl group coupling.
  • Reagent selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation or Mitsunobu conditions for ether linkages .
  • Optimization parameters :
    • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
    • Temperature control : Reflux (70–100°C) ensures complete reaction for steps like thiazole alkylation .
    • Catalysts : Copper(I) catalysts enhance click chemistry for triazole ring formation .
      Yield optimization requires monitoring via TLC/HPLC and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm; thiazole methyl groups at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 342.0987 for C14H13N7OS) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemical ambiguities when single crystals are obtainable .

Q. What initial biological screening assays are recommended to evaluate therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC50 values .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
  • Computational docking : Preliminary SAR analysis via molecular modeling (e.g., AutoDock Vina) to predict binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields across different solvent systems or catalysts?

Methodological Answer:

  • Comparative solvent studies : Systematically test solvents (e.g., DMF vs. THF) to evaluate polarity effects on intermediate stability .
  • Catalyst screening : Compare Cu(I) salts (e.g., CuBr vs. CuI) in triazole formation; optimize ligand ratios (e.g., TBTA for click chemistry) .
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature × solvent interactions) .
  • Mechanistic studies : Probe side reactions (e.g., hydrolysis) via LC-MS to adjust protecting group strategies .

Q. What strategies determine stereochemical configuration without crystallographic data?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between thiazole-methyl and pyridyl protons to infer Z/E configurations .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
  • Density Functional Theory (DFT) : Calculate energy-minimized conformers and predict NMR chemical shifts .

Q. How should SAR studies modify pyridyl/thiazole substituents while maintaining core stability?

Methodological Answer:

  • Conservative substitutions : Replace methylthiazole with ethyl or trifluoromethyl groups; monitor stability via accelerated degradation studies (40°C/75% RH) .
  • Bioisosteric replacements : Swap pyridyl with pyrimidine rings; assess solubility (LogP) and metabolic stability (microsomal assays) .
  • Proteolytic stability assays : Expose derivatives to liver microsomes to identify labile sites (e.g., ester hydrolysis) .

Q. How are conflicting metabolic stability data from different assay models reconciled?

Methodological Answer:

  • Assay standardization : Use pooled human liver microsomes (HLM) with NADPH cofactors for CYP450-mediated metabolism studies .
  • Cross-model validation : Compare HLM data with hepatocyte assays to account for phase II metabolism (e.g., glucuronidation) .
  • LC-MS/MS metabolite profiling : Identify major degradation products (e.g., hydroxylated or demethylated species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.